Propanoic acid, 2-(4-iodophenoxy)-2-methyl-
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Overview
Description
2-(4-Iodophenoxy)-2-methylpropanoic acid is an organic compound with the molecular formula C10H11IO3 It is characterized by the presence of an iodophenoxy group attached to a methylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodophenoxy)-2-methylpropanoic acid typically involves the iodination of phenoxyacetic acid derivatives. One common method includes the reaction of 4-iodophenol with 2-bromo-2-methylpropanoic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for 2-(4-iodophenoxy)-2-methylpropanoic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodophenoxy)-2-methylpropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to substitute the iodine atom.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used to oxidize the phenoxy group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the carboxylic acid group.
Major Products Formed
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include quinones or other oxidized phenoxy derivatives.
Reduction: Products include alcohols or other reduced carboxylic acid derivatives.
Scientific Research Applications
2-(4-Iodophenoxy)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological processes involving iodinated compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-iodophenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or other biomolecules. The phenoxy group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Iodophenoxyacetic Acid: Similar structure but with an acetic acid backbone instead of a methylpropanoic acid backbone.
2-(4-Iodophenoxy)acetic Acid: Similar structure but with an acetic acid backbone.
4-Iodophenol: Lacks the carboxylic acid group, making it less polar.
Uniqueness
2-(4-Iodophenoxy)-2-methylpropanoic acid is unique due to the presence of both an iodophenoxy group and a methylpropanoic acid backbone. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for halogen bonding, which can be advantageous in various applications .
Properties
CAS No. |
37404-23-2 |
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Molecular Formula |
C10H11IO3 |
Molecular Weight |
306.10 g/mol |
IUPAC Name |
2-(4-iodophenoxy)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H11IO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13) |
InChI Key |
MMWSDNOCOJVYAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)I |
Origin of Product |
United States |
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